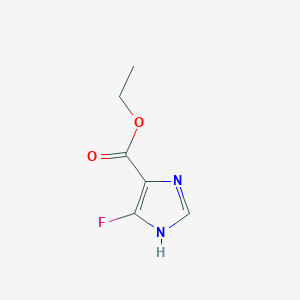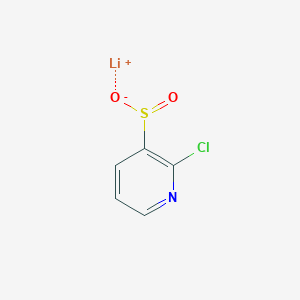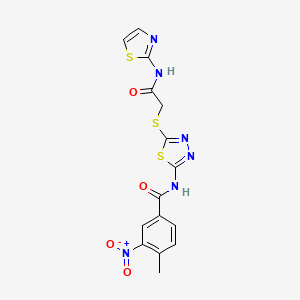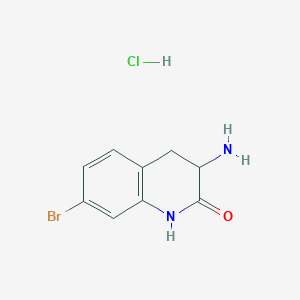![molecular formula C19H23F3N4O2 B2913890 2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide CAS No. 2034557-02-1](/img/structure/B2913890.png)
2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of Compound X involves several steps. One notable method is the oxidative C(sp3)–H functionalization of methyl-azaheteroarenes . Researchers have successfully prepared 1,2,4-triazolo[4,3-a]pyridines using an [4 + 1] annulation in the presence of I2–DMSO . This protocol allows for the direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes . The resulting compound exhibits a wide substrate scope and good functional group tolerance .
Aplicaciones Científicas De Investigación
Synthesis and Applications in Chemical Reactions
Synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines
A study explored the synthesis of N-substituted 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, demonstrating the potential of similar compounds in creating previously unknown 2-aminomethyloxazolo[5,4-b]pyridine derivatives through nucleophilic substitution. This research highlights the compound's relevance in synthesizing novel heterocyclic compounds, which could be applied in various fields such as material science or pharmaceuticals (Palamarchuk et al., 2019).
Radioligand Development for Imaging
Radiosynthesis of [18F]PBR111, a Selective Radioligand for Imaging
Another relevant study involves the development of selective radioligands, like DPA-714, for imaging the translocator protein (18 kDa) with positron emission tomography (PET). This work showcases the use of similar compounds in creating radiolabeled derivatives for medical imaging, providing insights into potential applications in diagnostic imaging and research on neurological diseases (Dollé et al., 2008).
Heterocyclic Compound Synthesis
Acylation of Heteroaromatic Amines
Research on the facile and efficient synthesis of new classes of 1,2,3-Triazolo[4,5-b]pyridine and Pyrazolo[4,3-b]pyridine derivatives through acylation of heteroaromatic amines indicates the compound's potential utility in synthesizing diverse heterocyclic structures. These compounds have significant implications for drug discovery and development, highlighting the chemical's versatility in organic synthesis (Ibrahim et al., 2011).
Insecticidal Potential
Synthesis and Insecticidal Assessment against Spodoptera littoralis
A study on the synthesis of novel heterocycles incorporating a thiadiazole moiety for insecticidal purposes demonstrates the potential applications of similar compounds in agriculture, particularly as novel insecticides. This research underscores the relevance of such compounds in developing new agrochemicals to protect crops against pests (Fadda et al., 2017).
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound belongs to the class of 1,2,4-triazolo[1,5-a]pyrimidines , which are known to have diverse biological activities and are used in medicinal chemistry . .
Mode of Action
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been studied for their antiviral activity against rna viruses . They have been found to inhibit RNA-dependent RNA polymerase (RdRP) PA–PB1 subunits interaction , which is crucial for the replication of RNA viruses .
Biochemical Pathways
Given its potential antiviral activity, it may interfere with the replication of rna viruses by inhibiting the rdrp pa–pb1 subunits interaction . This interaction is a key step in the replication of RNA viruses .
Pharmacokinetics
Compounds in the 1,2,4-triazolo[1,5-a]pyrimidine class have been noted for their favourable pharmacokinetic properties
Result of Action
Given its potential antiviral activity, it may inhibit the replication of rna viruses, thereby reducing viral load and potentially alleviating symptoms of viral infection .
Propiedades
IUPAC Name |
2-(4-propan-2-ylphenoxy)-N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23F3N4O2/c1-12(2)13-3-5-15(6-4-13)28-11-18(27)23-10-17-25-24-16-9-14(19(20,21)22)7-8-26(16)17/h3-6,12,14H,7-11H2,1-2H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKGWDVFNZWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-isopropylphenoxy)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)hexanamide](/img/structure/B2913815.png)


![3-nitro-4-{4-[3-(trifluoromethyl)benzoyl]piperazino}benzenecarbaldehyde O-methyloxime](/img/structure/B2913820.png)
![N-((5-(furan-2-yl)-1-(2-methoxyethyl)-1H-pyrazol-3-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2913821.png)
![7-(Azepan-1-yl)-3-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-ethyl-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2913823.png)


![N-[[5-(2-Methylpyrazol-3-yl)furan-2-yl]methyl]-4-propylthiadiazole-5-carboxamide](/img/structure/B2913827.png)


![2-[6-amino-1-(4-methoxyphenyl)-4-oxopyrimidin-2-yl]sulfanyl-N-cyclohexylacetamide](/img/structure/B2913830.png)